2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Description
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS: 81886-51-3) is a triazole-derived compound structurally related to the antifungal drug fluconazole. It is classified as Fluconazole Related Compound B or Impurity B in pharmaceutical contexts, often identified during the synthesis or degradation of fluconazole . Its molecular formula is C₁₃H₁₂FN₆O, differing from fluconazole by the absence of a second fluorine atom at the 2-position of the phenyl ring (Figure 1). This structural variation impacts its physicochemical and biological properties, as discussed below.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEOBFHUKGPCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002283 | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81886-51-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties. These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target protein or enzyme. This interaction can inhibit the activity of the target, leading to a decrease in cancer cell survival and proliferation.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets. These could include pathways involved in cell cycle regulation, apoptosis, and DNA repair, among others.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties, potentially enhancing their bioavailability.
Analyse Biochimique
Biochemical Properties
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal cell membrane synthesis. This compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately, fungal cell death .
Cellular Effects
The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol on various cell types and cellular processes are profound. In fungal cells, this compound inhibits cell growth and proliferation by disrupting membrane integrity . Additionally, it affects cell signaling pathways and gene expression related to stress responses and membrane synthesis . In mammalian cells, the compound has been observed to have minimal cytotoxic effects, making it a promising candidate for antifungal therapy .
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol exerts its effects primarily through the inhibition of lanosterol 14α-demethylase . This enzyme is part of the cytochrome P450 family and is responsible for demethylating lanosterol, a precursor in the biosynthesis of ergosterol . The compound binds to the heme iron of the enzyme, preventing the demethylation process and leading to the accumulation of toxic sterol intermediates . This inhibition disrupts the synthesis of ergosterol, compromising the integrity of the fungal cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antifungal activity over extended periods, although slight reductions in potency may occur due to gradual degradation . In vitro studies have demonstrated consistent inhibition of fungal growth over time, while in vivo studies have shown sustained antifungal effects with repeated dosing .
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal infections with minimal adverse effects . At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is metabolized primarily in the liver through the cytochrome P450 enzyme system . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways involve several enzymes, including CYP3A4, which plays a significant role in the biotransformation of the compound . These metabolic processes ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . It accumulates in tissues with high lipid content, such as the liver and adipose tissue, where it exerts its antifungal effects . The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is primarily within the endoplasmic reticulum and mitochondria . These organelles are involved in sterol synthesis and energy production, respectively, making them key targets for the compound’s action . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments . This localization is crucial for its inhibitory effects on lanosterol 14α-demethylase and subsequent disruption of ergosterol synthesis .
Activité Biologique
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, also known as a fluconazole analogue, has garnered attention due to its antifungal properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C13H13FN6O
- Molecular Weight : 288.28 g/mol
- CAS Number : 81886-51-3
The compound primarily functions as an antifungal agent by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity, leading to cell death. The structural modifications in the triazole ring enhance its binding affinity to CYP51 compared to traditional antifungals like fluconazole.
Antifungal Efficacy
Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.023 µg/mL | |
| Candida neoformans | 0.031 µg/mL | |
| Aspergillus fumigatus | >30 µg/mL |
The compound's activity against Candida albicans was particularly notable, with MIC values comparable to or better than those of fluconazole.
Selectivity and Toxicity
In vivo studies have indicated that the compound possesses a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to its antifungal efficacy. For instance, a murine model demonstrated that doses as low as 1 mg/kg/day were well tolerated without significant adverse effects, while higher doses (30 mg/kg) showed toxicity primarily associated with the (+) enantiomer of the compound .
Study on Efficacy Against C. albicans
In a controlled study involving murine models infected with C. albicans, administration of 50 mg/kg of the compound resulted in a significant increase in survival rates compared to untreated controls. The study highlighted that the compound not only inhibited fungal growth but also enhanced the immune response in infected hosts .
Comparative Study with Other Antifungals
A comparative analysis of various fluconazole derivatives revealed that this compound exhibited superior antifungal activity against resistant strains of C. albicans. The study documented that this compound had an MIC value significantly lower than that of both fluconazole and other tested derivatives .
Applications De Recherche Scientifique
Antifungal Activity
One of the primary applications of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is its use as an antifungal agent. It is structurally related to fluconazole, a widely used antifungal medication. The triazole moiety in the compound exhibits potent activity against various fungal pathogens by inhibiting the enzyme lanosterol demethylase involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Case Study: Efficacy Against Candida Species
A study demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) were determined to be comparable to fluconazole, suggesting potential use in treating resistant strains of Candida infections .
Synthesis and Structural Studies
The compound has been utilized in synthetic research aimed at developing new triazole-based derivatives with enhanced pharmacological profiles. Its synthesis often involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity.
Case Study: Synthesis of Triazole Derivatives
Research focused on synthesizing new triazole derivatives has shown that modifying the phenyl substituent can lead to improved antifungal properties. For example, derivatives with different substitutions on the triazole ring have been shown to exhibit varying degrees of activity against fungal strains .
Investigating Mechanisms of Action
The compound serves as a valuable tool in understanding the mechanisms of action of triazole antifungals. Studies involving this compound have provided insights into how structural modifications affect binding affinity to target enzymes and overall efficacy.
Case Study: Enzyme Inhibition Studies
In vitro studies have illustrated that variations in the structure of triazoles can significantly alter their inhibitory effects on cytochrome P450 enzymes involved in ergosterol biosynthesis. This research is crucial for developing next-generation antifungals with reduced toxicity and increased effectiveness against resistant fungal strains .
Safety Profile Analysis
As with any pharmaceutical compound, understanding the safety profile is essential. Preliminary toxicological assessments indicate that while the compound shows promising antifungal properties, further studies are necessary to evaluate its long-term safety and potential side effects.
Comparaison Avec Des Composés Similaires
Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Key Differences :
- Substituents : Fluconazole (CAS: 86386-73-4) features a 2,4-difluorophenyl group, whereas the subject compound has a 4-fluorophenyl group. The additional fluorine at the 2-position in fluconazole enhances its binding affinity to fungal cytochrome P450 14α-demethylase, a critical target for antifungal activity .
- Antifungal Activity: Fluconazole exhibits broad-spectrum activity against Candida spp. and Cryptococcus neoformans, with MIC₉₀ values ranging from 0.5–8 μg/mL .
- Solubility: Fluconazole is slightly soluble in water (8.1 mg/mL) but highly soluble in polar organic solvents like methanol. The reduced fluorine substitution in the subject compound may alter its hydrophobicity and solubility profile .
Table 1: Structural and Physicochemical Comparison
| Compound | Phenyl Substituents | Molecular Formula | CAS Number | Water Solubility | Primary Use |
|---|---|---|---|---|---|
| Subject Compound | 4-Fluorophenyl | C₁₃H₁₂FN₆O | 81886-51-3 | Not reported | Impurity in fluconazole synthesis |
| Fluconazole | 2,4-Difluorophenyl | C₁₃H₁₂F₂N₆O | 86386-73-4 | 8.1 mg/mL | Antifungal drug |
| S-119 (Hybrid derivative) | 2,4-Difluorophenyl* | C₂₄H₂₄F₂N₁₀O₂ | Not reported | Not reported | Experimental antifungal agent |
*S-119 includes a piperazine linker between two fluconazole-like moieties .
2-(4-(Dimethylamino)-2-Fluorophenyl) Derivative
This compound (CAS: Not assigned) arises from solvothermal modification of fluconazole, replacing the 4-fluorine with a dimethylamino group (-N(CH₃)₂). X-ray crystallography confirms its monohydrate form, with enhanced stability compared to fluconazole .
Fosfluconazole (Phosphate Ester of Fluconazole)
Fosfluconazole (CAS: 194798-83-9) is a prodrug of fluconazole, where the hydroxyl group is replaced by a phosphate ester. This modification improves water solubility, enabling intravenous administration. Upon hydrolysis, it releases fluconazole in vivo, extending its therapeutic utility .
Research Findings and Implications
Antifungal Efficacy
Fluconazole’s 2,4-difluorophenyl group is critical for binding to fungal CYP51. Removal of the 2-fluorine (as in the subject compound) disrupts this interaction, rendering it inactive . Structural analogues like S-119 and fosfluconazole retain activity through alternative mechanisms or prodrug activation .
Solubility and Formulation
Méthodes De Préparation
Synthetic Route 1: Benzotriazole Intermediate Pathway
The first documented synthesis employs a benzotriazole-based intermediate, as detailed in studies on fluconazole analogs . This route begins with the hydroxymethylation of 1H-benzotriazole using formaldehyde, yielding 1-hydroxymethyl-1H-benzotriazole. Subsequent chlorination with thionyl chloride produces 1-chloromethyl-1H-benzotriazole, which undergoes alkylation with indole in the presence of sodium hydride (NaH) and dimethyl sulfoxide (DMSO) .
The critical intermediate, 1-(1H-benzotriazol-1-yl-methyl)-1H-indole, is lithiated using n-butyllithium at −78°C in tetrahydrofuran (THF). Addition of ethyl benzoate derivatives forms α-benzotriazolyl ketones, which are debenzotriazolylated using zinc and acetic acid under ultrasonic activation . Epoxidation via the Corey–Chaykovsky method with trimethylsulfoxonium iodide (TMSOI) and sodium hydroxide generates oxiranes. Finally, ring-opening with 1H-1,2,4-triazole in acetonitrile furnishes the target compound.
Table 1: Key Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxymethylation | Formaldehyde (37% aqueous), rt, 5 min | 94 |
| Chlorination | SOCl₂, reflux, 1 h | 93 |
| Alkylation | NaH, DMSO, rt, 2 h | 80 |
| Lithiation | n-BuLi, THF, −78°C, 1 h | 75–82 |
| Epoxidation | TMSOI, NaOH, CH₂Cl₂, reflux | 68–73 |
| Ring-Opening | 1H-1,2,4-triazole, K₂CO₃, CH₃CN, reflux | 65–70 |
Synthetic Route 2: Microwave-Assisted Alkylation
To address the lengthy reaction times of Route 1, a microwave-assisted pathway was developed . This method directly alkylates imidazole or triazole with halogenated acetophenones using potassium carbonate (K₂CO₃) in acetonitrile under microwave irradiation (85°C, 50 W). The resulting ketones undergo epoxidation with TMSOI and sodium hydroxide in toluene, followed by indole-mediated ring-opening using NaH in DMSO.
Advantages Over Route 1:
-
Reduced Reaction Time: Microwave steps complete in 15–30 minutes versus 12 hours for conventional heating .
-
Higher Yield: Overall yield improves from 5% (Route 1) to 29% (Route 2) for analogous compounds .
Industrial-Scale Synthesis
Industrial production utilizes automated reactors to enhance reproducibility and yield. Key modifications include:
-
Precision Temperature Control: Maintains −78°C during lithiation to prevent side reactions.
-
Continuous Flow Systems: Accelerates debenzotriazolylation and epoxidation steps.
-
In-Line Purification: Integrates chromatography to isolate intermediates, achieving >98% purity.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL–1 L | 500–10,000 L |
| Temperature Control | Manual monitoring | Automated feedback loops |
| Yield | 65–70% | 78–85% |
| Purity | 95–97% | >98% |
Purification and Isolation Techniques
Post-synthesis purification involves silica gel column chromatography with dichloromethane/ethanol (19:1) to remove unreacted triazole and benzotriazole byproducts . Recrystallization from diisopropyl ether or THF/water mixtures enhances crystalline purity. Advanced methods like high-performance liquid chromatography (HPLC) resolve stereoisomers, critical for pharmaceutical applications .
Comparative Analysis of Methods
Route 1 is favored for its well-characterized intermediates and suitability for structural analogs. However, Route 2 offers superior efficiency, particularly for large batches. Industrial processes balance scalability and cost, albeit with higher initial infrastructure investment .
Q & A
Q. HPLC Method :
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Detection : UV at 210 nm.
- LOD/LOQ : For related substances, LOD ≈ 3.0 µg/mL and LOQ ≈ 10.0 µg/mL ().
Key Challenge : Optimize retention time differences using polarity-adjusted mobile phases to separate mono- and di-fluorinated analogs. - Reference :
Advanced: What crystallographic strategies are suitable for determining its solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software () for refinement.
- Parameters : High-resolution data (≤ 0.8 Å), twinning analysis for crystals with low symmetry.
- Data Collection : Synchrotron radiation improves accuracy for fluorine-heavy structures.
- Validation : Compare with Fluconazole’s crystal lattice (P21/c space group) to assess packing differences.
- Reference :
Advanced: How does the 4-fluorophenyl substitution impact CYP51 inhibition compared to Fluconazole?
The absence of the 2-fluorine reduces steric hindrance near the heme iron of fungal CYP51, potentially altering binding affinity.
- Experimental Design :
- Enzyme Assays : Measure IC50 using recombinant CYP51.
- Docking Studies : Compare binding poses with Fluconazole (PDB ID: 1EA1).
- MIC Testing : Evaluate antifungal activity against Candida spp.
- Contradiction Note : Reduced fluorine count may lower lipophilicity, affecting membrane penetration ().
- Reference :
Advanced: What regulatory guidelines apply to quantifying this compound as a Fluconazole impurity?
- Pharmacopeial Standards : The European Pharmacopoeia lists it as Fluconazole Impurity D (CAS 81886-51-3) with a permissible limit of ≤ 0.15% ().
- Method Validation : Follow ICH Q2(R1) for specificity, linearity (r² ≥ 0.999), and recovery (90–110%).
- Reference Material : Use certified reference standards ().
- Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
